
N-((4-hydroxychroman-4-yl)methyl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-((4-hydroxychroman-4-yl)methyl)furan-3-carboxamide” is a complex organic molecule that contains a chroman ring and a furan ring. Chroman is a chemical compound consisting of a benzene ring fused to a dihydropyran ring . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The chemical reactivity of a compound like this would depend on the functional groups present in the molecule. The hydroxy group (OH) on the chroman ring, the carboxamide group (CONH2) attached to the furan ring, and the aromatic rings themselves could all potentially participate in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and stability .Wissenschaftliche Forschungsanwendungen
Innovative Energetic Materials
Researchers synthesized derivatives based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, aiming to develop insensitive energetic materials. These compounds, characterized by their moderate thermal stabilities and insensitivity towards impact and friction, suggest a potential application in the field of energetic materials, offering safer alternatives to traditional explosives (Yu et al., 2017).
Antimicrobial Activity
A series of furan-3-carboxamides were synthesized and showed significant in vitro antimicrobial activity against a variety of microorganisms, including yeast, filamentous fungi, bacteria, and algae. This research opens avenues for the development of new antimicrobial agents, highlighting the potential of furan-3-carboxamide derivatives in combating infectious diseases (Zanatta et al., 2007).
Biobased Polymers
2,5-Bis(hydroxymethyl)furan, a biobased rigid diol, was enzymatically polymerized to create a series of novel furan polyesters. This work showcases the potential of utilizing renewable resources in the synthesis of biobased polymers, contributing to the development of environmentally friendly materials (Jiang et al., 2014).
Fluorescence Properties for Sensing
A new 3-hydroxychromone derivative demonstrated dramatically improved fluorescence properties, including strong red shifts and increased quantum yield in aprotic solvents. These properties make it a promising candidate for designing novel molecular sensors, expanding the toolbox for fluorescence-based detection and imaging applications (Klymchenko et al., 2001).
Molecular Recognition of DNA
A furan amino acid, inspired by natural products, was incorporated into the scaffold of a DNA-binding hairpin polyamide. This study highlights the potential of furan derivatives in developing new DNA-binding agents, offering insights into the molecular recognition mechanisms that could be harnessed for therapeutic applications (Muzikar et al., 2011).
Zukünftige Richtungen
The future research directions for a compound like this could be vast. It could be studied for potential medicinal properties, given the presence of the chroman and furan rings which are found in various bioactive compounds . Additionally, its chemical reactivity could be explored further to develop new synthetic methods or materials.
Wirkmechanismus
Target of Action
N-((4-hydroxychroman-4-yl)methyl)furan-3-carboxamide is a compound that has been studied for its potential therapeutic efficacy Furan derivatives, to which this compound belongs, have been known to exhibit a wide range of biological and pharmacological characteristics .
Mode of Action
Furan-containing compounds, in general, have been employed as medicines in a number of distinct disease areas . They are known to interact with various targets, leading to changes that contribute to their therapeutic efficacy .
Biochemical Pathways
Furan derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects contribute to the overall therapeutic potential of these compounds .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound, influencing its therapeutic potential .
Result of Action
Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics , suggesting that this compound may have similar effects.
Eigenschaften
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c17-14(11-5-7-19-9-11)16-10-15(18)6-8-20-13-4-2-1-3-12(13)15/h1-5,7,9,18H,6,8,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHRJONZZRYBOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C3=COC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



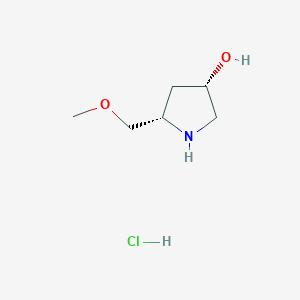
![3-(3-(trifluoromethyl)phenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2578402.png)
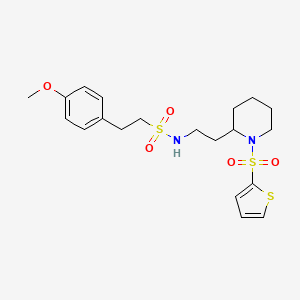
![4-isopentyl-1-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2578405.png)
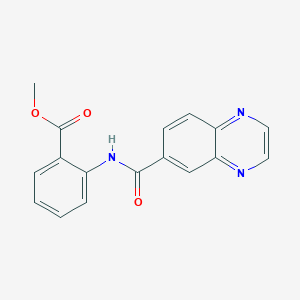
![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2578412.png)
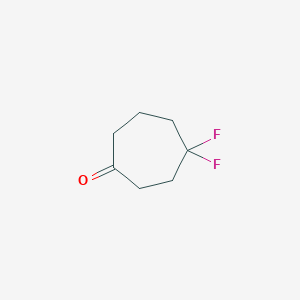
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2578415.png)

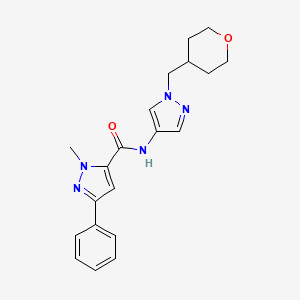
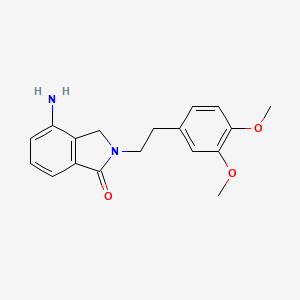
![4-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2578422.png)